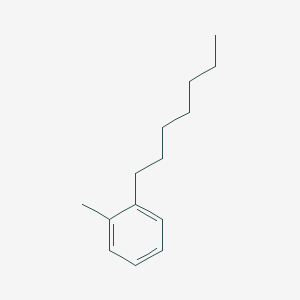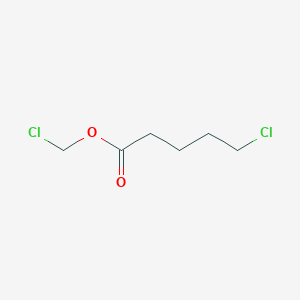
Chloromethyl 5-chloropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 5-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 and a molecular weight of 185.048 g/mol . . This compound is characterized by the presence of both chloromethyl and chloropentanoate functional groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 5-chloropentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted chloromethyl derivatives.
Oxidation: 5-chloropentanoic acid.
Reduction: 5-chloropentanol.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 5-chloropentanoate is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of chloromethyl 5-chloropentanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can undergo hydrolysis to release 5-chloropentanoic acid, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Chloromethyl 5-chloropentanoate can be compared with other similar compounds such as:
Chloromethyl 5-chlorobutanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 5-chlorohexanoate: Similar structure but with a longer carbon chain.
Chloromethyl 4-chloropentanoate: Similar structure but with the chlorine atom positioned differently on the carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
80482-35-5 |
|---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
chloromethyl 5-chloropentanoate |
InChI |
InChI=1S/C6H10Cl2O2/c7-4-2-1-3-6(9)10-5-8/h1-5H2 |
InChI-Schlüssel |
VQDRONCNGCJOGI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)CC(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


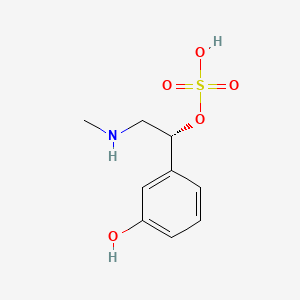
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
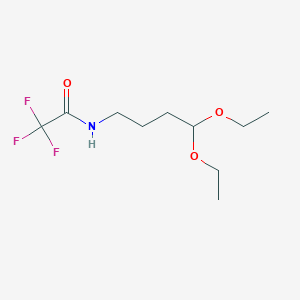
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
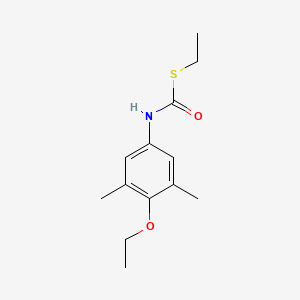
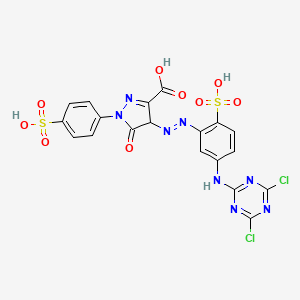

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
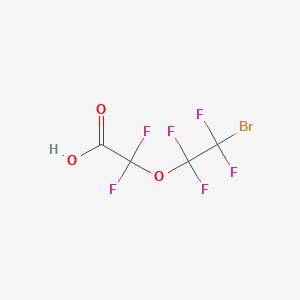
![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
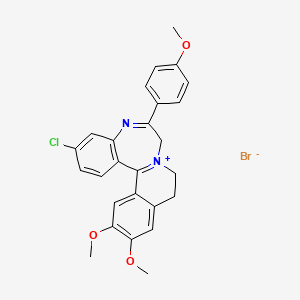
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)
